molecular formula C7H11ClO2 B14652364 2-Propanol, 1-(2-butynyloxy)-3-chloro- CAS No. 42468-66-6

2-Propanol, 1-(2-butynyloxy)-3-chloro-

Katalognummer: B14652364
CAS-Nummer: 42468-66-6
Molekulargewicht: 162.61 g/mol
InChI-Schlüssel: FICOWEDDVFGKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-(2-butynyloxy)-3-chloro- is an organic compound with a unique structure that combines a propanol backbone with a butynyloxy and a chloro substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(2-butynyloxy)-3-chloro- typically involves the reaction of 2-propanol with 2-butyn-1-ol and a chlorinating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Common industrial methods include the use of advanced reactors and separation techniques to optimize the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1-(2-butynyloxy)-3-chloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-(2-butynyloxy)-3-chloro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Propanol, 1-(2-butynyloxy)-3-chloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, whether in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanol, 1-(2-butynyloxy)-3-bromo-: Similar structure but with a bromo substituent instead of chloro.

    2-Propanol, 1-(2-butynyloxy)-3-fluoro-: Similar structure but with a fluoro substituent instead of chloro.

Uniqueness

2-Propanol, 1-(2-butynyloxy)-3-chloro- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

42468-66-6

Molekularformel

C7H11ClO2

Molekulargewicht

162.61 g/mol

IUPAC-Name

1-but-2-ynoxy-3-chloropropan-2-ol

InChI

InChI=1S/C7H11ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,4-6H2,1H3

InChI-Schlüssel

FICOWEDDVFGKJL-UHFFFAOYSA-N

Kanonische SMILES

CC#CCOCC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.